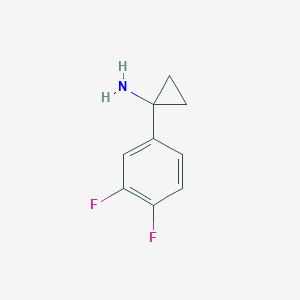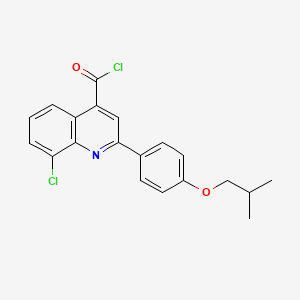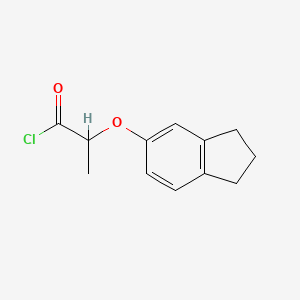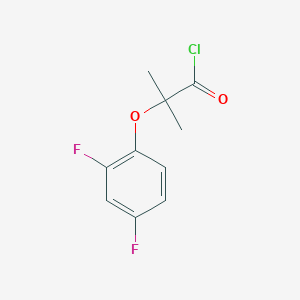
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, also known as IMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMC is a cyclopropane-containing compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Alpha(1)-Adrenoceptor Ligand Properties
N-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a structurally similar compound to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, has been identified as a novel alpha(1) agent. It displays unique profiles of alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism. This compound exhibits selective action on the urethra over the vasculature, indicating potential uses in related physiological studies or treatments (Altenbach et al., 2002).
Antifungal Properties
Compounds similar to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, like N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, have shown promising antifungal activities. These compounds, through various structural modifications, have demonstrated both fungal growth inhibition and cellular selectivity, suggesting their potential as antifungal agents (Setzu et al., 2002).
Palladium Complex Formation for Anticancer Activity
A study involving the synthesis of imidazolium salts, which are structurally related to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, has led to the creation of novel palladium(II) complexes. These complexes exhibit potential as anticancer drugs due to their unique binding modes and thermal stability (Jing-Yi Lee et al., 2015).
Histamine H3 Receptor Agonist
A cyclopropane-based compound, closely related to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride, was identified as a potent histamine H3 receptor agonist. This compound showed significant binding affinity and agonistic effect on the receptor, highlighting its potential use in studies related to histamine H3 receptor activity (Kazuta et al., 2003).
Synthesis of Imidocarb Dihydrochloride
Imidocarb dihydrochloride, an anti-piroplasmosis drug, was synthesized from compounds structurally similar to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride. This synthesis highlights the potential of such compounds in the development of veterinary drugs (Wang Ming-gang, 2008).
Binding Site Characterization of Histamine H3 Receptor
Research on compounds analogous to N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride has contributed to understanding the binding site of the histamine H3 receptor. These studies provide a basis for molecular modeling and drug design targeting this receptor (de Esch et al., 1999).
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(1)10-5-7-8-3-4-9-7/h3-4,6,10H,1-2,5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAABIHNYMABHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



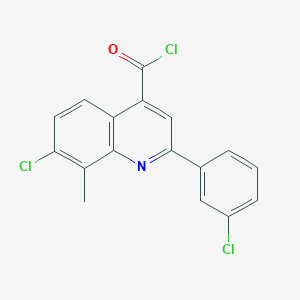
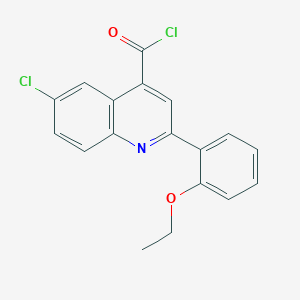
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
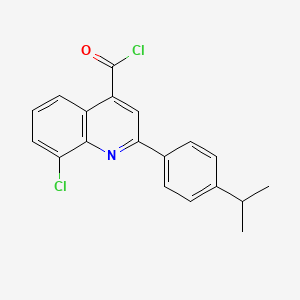

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
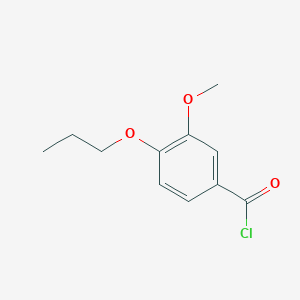
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
